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molecular formula C10H12N2O2 B8586736 methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate CAS No. 1374575-25-3

methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate

Cat. No. B8586736
M. Wt: 192.21 g/mol
InChI Key: YIDRLYDZTGFLPX-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a solution of methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate 1-oxide (700 mg, 3.6 mmol) in CF3-toluene (20 mL) and CHCl3 (20 mL) was added tert-butylamine (3.8 mL, 36 mmol). The solution was cooled to 0° C. in an ice bath. To the solution was added p-toluenesulfonic anhydride (3.5 g, 10.9 mmol) in small portions until all SM was consumed according to LC-MS. The volatiles were removed under reduced pressure, and the residue was redissolved in TFA (20 mL). The dark solution was heated to 70° C. for 2 hours. LC showed mostly product, with a little bit SM remaining. The reaction was stopped at that point. TFA was removed on a rotavapor, and the residue was taken up in saturated sodium carbonate, extracted three times with IPA-CHCl3 (1:3, 50 mL each). The extractions were combined, dried over sodium sulfate, adsorbed onto silica gel, and purified by MPLC (DCM:MeOH with 10% aq NH4OH). After removal of solvent was collected as the desired methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate. LC-MS (IE, m/z): 193 [M+1]+;
Name
methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate 1-oxide
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
CF3 toluene
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[CH:6]=[CH:5][CH:4]=[C:3]2[CH:7]([C:10]([O:12][CH3:13])=[O:11])[CH2:8][CH2:9][C:2]=12.C([NH2:19])(C)(C)C.C1(C)C=CC(S(OS(C2C=CC(C)=CC=2)(=O)=O)(=O)=O)=CC=1>C(Cl)(Cl)Cl>[NH2:19][C:6]1[N:1]=[C:2]2[CH2:9][CH2:8][CH:7]([C:10]([O:12][CH3:13])=[O:11])[C:3]2=[CH:4][CH:5]=1

Inputs

Step One
Name
methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate 1-oxide
Quantity
700 mg
Type
reactant
Smiles
[N+]1(=C2C(=CC=C1)C(CC2)C(=O)OC)[O-]
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
CF3 toluene
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C1=CC=C(C=C1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in TFA (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The dark solution was heated to 70° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
TFA was removed on a rotavapor
EXTRACTION
Type
EXTRACTION
Details
extracted three times with IPA-CHCl3 (1:3, 50 mL each)
EXTRACTION
Type
EXTRACTION
Details
The extractions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by MPLC (DCM:MeOH with 10% aq NH4OH)
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
was collected as the desired methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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